molecular formula C19H19N3O3S2 B2386376 Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate CAS No. 1207058-10-3

Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2386376
CAS No.: 1207058-10-3
M. Wt: 401.5
InChI Key: GLGPXUGVPRPYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Future Directions

Thiazole derivatives continue to be an area of active research due to their diverse biological activities. Future directions may include the design and synthesis of new thiazole derivatives, investigation of their biological activities, and development of structure–activity relationships .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to display diverse coordination modes due to the presence of n, o coordination atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been found to affect various biological pathways due to their diverse biological activities . For instance, they can affect the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities . For instance, they can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Action Environment

For instance, the solubility of thiazole in different solvents can influence its action in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methyl-2-phenylthiazole-5-carboxylic acid with ethyl 2-aminothiazole-4-acetate under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Properties

IUPAC Name

ethyl 2-[2-[[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-3-25-17(24)9-14-11-26-19(21-14)22-16(23)10-15-12(2)20-18(27-15)13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGPXUGVPRPYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=C(N=C(S2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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